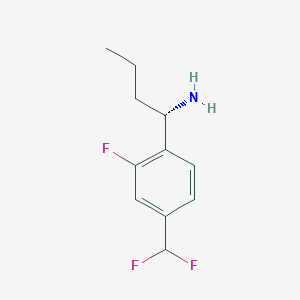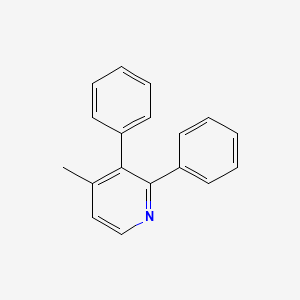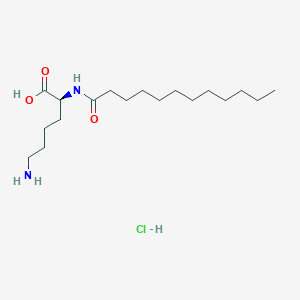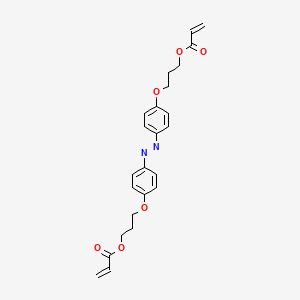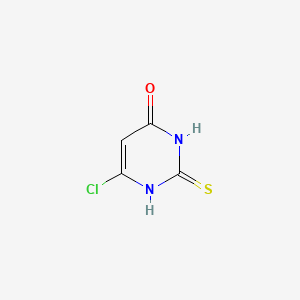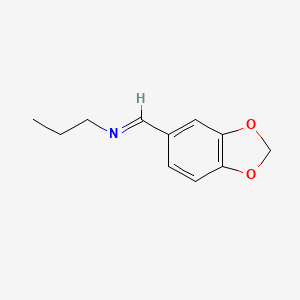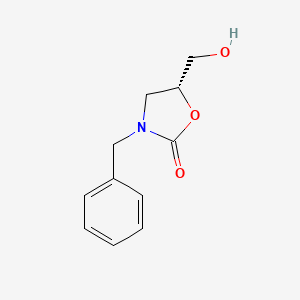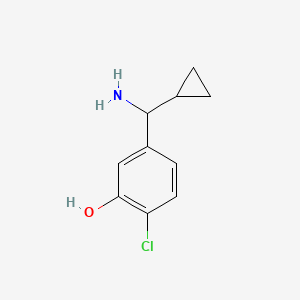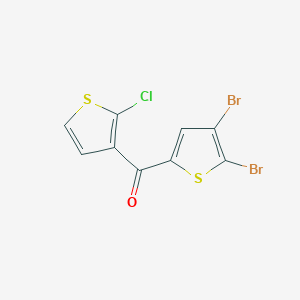
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone is a heterocyclic compound that contains both chlorine and bromine atoms attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone typically involves the reaction of 2-chlorothiophene with 4,5-dibromothiophene under specific conditions. The reaction may require the use of a catalyst and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: A related compound with similar structural features but different functional groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another heterocyclic compound with distinct chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of (2-Chlorothiophen-3-yl)(4,5-dibromothiophen-2-yl)methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H3Br2ClOS2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2-chlorothiophen-3-yl)-(4,5-dibromothiophen-2-yl)methanone |
InChI |
InChI=1S/C9H3Br2ClOS2/c10-5-3-6(15-8(5)11)7(13)4-1-2-14-9(4)12/h1-3H |
InChI Key |
XATCXTYGPYBHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(=O)C2=CC(=C(S2)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)

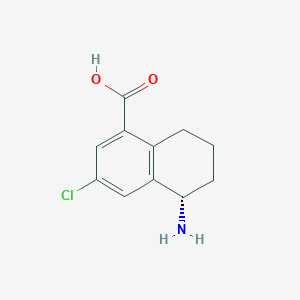
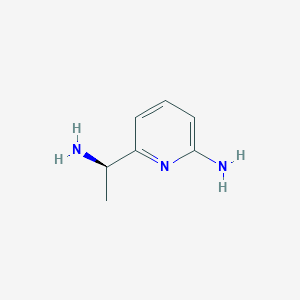
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
